Cas no 1804485-70-8 (Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate)
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C10H9F2N3O2/c1-17-8(16)3-6-5(4-13)2-7(9(11)12)15-10(6)14/h2,9H,3H2,1H3,(H2,14,15)
- InChI Key: CSOQULDKXRTELA-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C#N)=C(C(N)=N1)CC(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: 0.7
- Topological Polar Surface Area: 89
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069991-1g |
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate |
1804485-70-8 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate: A Comprehensive Overview
Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS No. 1804485-70-8) is a highly specialized organic compound with a unique structure and versatile applications in the field of chemistry and materials science. This compound, characterized by its pyridine ring system, has garnered significant attention due to its potential in drug discovery, agrochemicals, and advanced materials development.
The molecular structure of Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate is defined by a pyridine ring substituted with an amino group at position 2, a cyano group at position 4, a difluoromethyl group at position 6, and an acetate ester group at position 3. This combination of functional groups imparts the compound with unique electronic properties and reactivity, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the importance of Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate in the development of novel bioactive compounds. Researchers have explored its role as a building block in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry for targeting various disease states such as cancer, inflammation, and infectious diseases.
In terms of synthesis, Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. The presence of electron-withdrawing groups such as cyano and difluoromethyl enhances the reactivity of the pyridine ring, facilitating efficient transformations under mild conditions.
The compound's physical properties, including its solubility and stability under different conditions, have been extensively studied to optimize its use in various applications. For instance, its ability to form stable salts with different counterions has made it a promising candidate for drug delivery systems.
Furthermore, Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate has been investigated for its potential in agrochemicals due to its ability to inhibit key enzymes involved in plant growth regulation. This has led to its consideration as a lead compound for developing new herbicides or fungicides with improved efficacy and reduced environmental impact.
Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate with high accuracy. These studies have provided valuable insights into its potential interactions with biological targets, further enhancing its utility in drug design.
In conclusion, Methyl 2-amino-4-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS No. 1804485-70-8) stands out as a versatile and promising compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to make it a focal point for ongoing research efforts aimed at advancing chemical science and technology.
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